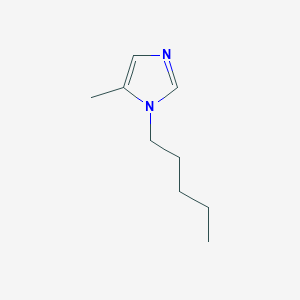

1H-Imidazole, 5-methyl-1-pentyl

Description

Aromatic Core

Tautomerism

Imidazole derivatives undergo rapid prototropic tautomerism , interconverting between 1H and 3H forms. In 1-pentyl-5-methyl-1H-imidazole:

Alkyl Substituent Effects

- 1-Pentyl group :

- 5-Methyl group :

- Modulates ring electron density via hyperconjugation.

- Minimal steric impact due to its position distal to N1.

These features are corroborated by crystallographic studies of analogous 1-alkylimidazoles, which confirm substituent-induced distortions in bond angles and intermolecular packing.

Molecular Formula and Weight Analysis

The molecular composition of 1-pentyl-5-methyl-1H-imidazole is derived as follows:

| Property | Value |

|---|---|

| Molecular formula | C~9~H~16~N~2~ |

| Molecular weight | 152.24 g/mol |

| Degree of unsaturation | 3 (1 ring + 2 double bonds) |

Formula Derivation:

- Imidazole core : C~3~H~4~N~2~.

- 1-Pentyl substitution : Adds C~5~H~10~ (replacing one H).

- 5-Methyl substitution : Adds C~1~H~3~ (replacing one H).

Calculation :

- Carbon: 3 (core) + 5 (pentyl) + 1 (methyl) = 9

- Hydrogen: 4 (core) - 1 (pentyl substitution) - 1 (methyl substitution) + 11 (pentyl) + 3 (methyl) = 16

- Nitrogen: 2 (unchanged from core)

This molecular framework aligns with spectroscopic data for similar 1-alkylimidazoles, where mass spectrometry confirms exact mass matches (152.12 for C~9~H~16~N~2~).

Properties

CAS No. |

144748-29-8 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-methyl-1-pentylimidazole |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-6-11-8-10-7-9(11)2/h7-8H,3-6H2,1-2H3 |

InChI Key |

VNGZUUNTYHPODP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=NC=C1C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions

| Parameter | Description | Source |

|---|---|---|

| Base | Potassium hydroxide (KOH) or sodium hydroxide (NaOH) | [US5011934A] |

| Solvent | Toluene or other non-polar aromatic solvents (e.g., xylene, toluene) | [US5011934A] |

| Temperature | 75–115°C | [US5011934A] |

| Reaction Time | 1–5 hours | [US5011934A] |

| Yield | 70–80% (depending on halide reactivity and steric hindrance) | [US5011934A] |

Mechanism :

- Deprotonation : The base deprotonates imidazole at the N1 position, generating a nucleophilic imidazolate.

- Nucleophilic Substitution : The imidazolate attacks the electrophilic carbon in pentyl bromide, forming 1-pentylimidazole and releasing HBr.

- Separation : Inorganic salts (e.g., KBr) are removed via aqueous extraction, leaving a solution of 1-pentylimidazole in the organic phase.

Introduction of the 5-Methyl Group

The 5-methyl substituent is typically introduced via electrophilic substitution or coupling reactions after the N1-pentyl group is established.

Electrophilic Bromination

The N1-pentyl group directs electrophilic substitution to the para position (C5) due to its electron-donating nature. Bromination is often achieved using Br₂ or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acidic conditions.

| Parameter | Description | Source |

|---|---|---|

| Halogenating Agent | Br₂ or DBH (1,3-dibromo-5,5-dimethylhydantoin) | [CA2833394C] |

| Acid Catalyst | Concentrated H₂SO₄ or HCl | [CA2833394C] |

| Solvent | Dichloromethane (DCM) or chloroform | [CA2833394C] |

| Temperature | 25–40°C | [CA2833394C] |

| Yield | ~60% (dependent on steric effects and solvent polarity) | [CA2833394C] |

Mechanism :

- Acid Activation : H₂SO₄ protonates Br₂, generating Br⁺.

- Electrophilic Attack : Br⁺ attacks the C5 position of 1-pentylimidazole, forming a bromonium intermediate.

- Deprotonation : The intermediate loses a proton to yield 5-bromo-1-pentylimidazole.

Alternative Synthesis Routes

Chemical Reactions Analysis

1H-Imidazole, 5-methyl-1-pentyl undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions typically involve hydrogenation, resulting in the saturation of the imidazole ring.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the imidazole ring act as nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial and Antibacterial Activity

1H-Imidazole derivatives, including 5-methyl-1-pentyl, have been explored for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that imidazole derivatives can inhibit the growth of Helicobacter pylori, a common pathogen associated with gastric ulcers . The effectiveness of these compounds is often enhanced by modifying their structure to improve solubility and bioavailability.

2. Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. Compounds similar to 5-methyl-1-pentyl have been found to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests demonstrated that certain imidazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . This suggests that modifications to the imidazole structure can yield effective therapeutic agents for cancer treatment.

3. Anti-inflammatory Effects

Imidazole-based compounds are also being investigated for their anti-inflammatory properties. Research has demonstrated that certain derivatives can reduce inflammation in animal models, making them potential candidates for treating inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Material Science Applications

1. Ionic Liquids and Solvents

1H-Imidazole derivatives serve as precursors for ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids exhibit unique properties such as low volatility and high thermal stability, making them suitable for various applications including green chemistry processes and as solvents in organic synthesis . For example, 5-methyl-1-pentyl can be transformed into various alkyl imidazolium salts that are utilized in electrochemistry and catalysis.

2. Polymer Science

The incorporation of imidazole derivatives into polymer matrices has been explored for enhancing material properties. Specifically, they can improve the thermal stability and mechanical strength of polymers due to their ability to form cross-links within polymer chains . This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of novel nitroimidazole derivatives against H. pylori. The results showed that specific modifications to the imidazole ring significantly enhanced antibacterial activity, with some compounds achieving inhibition zones exceeding 30 mm against resistant strains .

Case Study 2: Anticancer Screening

In a recent investigation into the anticancer properties of imidazole derivatives, compounds were synthesized and tested against multiple cancer cell lines (A549, DU-145). The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . This highlights the therapeutic potential of modifying imidazole structures for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-methyl-1-pentyl involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing various biochemical pathways . This coordination ability makes it a valuable compound in medicinal chemistry, where it can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Alkyl vs. Aryl Substituents

1H-Imidazole, 1-pentyl-5-(hydroxymethyl) (CAS 915919-86-7): Substituents: A hydroxymethyl (-CH₂OH) group replaces the methyl group at C5. Molecular weight: 168.23 g/mol; InChIKey: CJXGWUPSGLRIRD-UHFFFAOYSA-N .

1H-Imidazole,5-(2,5-dimethylphenyl)-1,2-dimethyl (CAS 771540-89-7): Substituents: Bulky 2,5-dimethylphenyl at C5 and methyl groups at N1 and C2. Molecular weight: 200.29 g/mol; InChIKey: MXDVARKYEDWSGR-UHFFFAOYSA-N .

Functional Group Modifications

Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f):

- Substituents: Carboxylate ester at C5 and fluorophenyl/aryl groups at C2 and N1.

- Melting point: 119–120°C; molecular weight: 402.43 g/mol .

- Key difference : The electron-withdrawing ester group increases electrophilicity, making it reactive in nucleophilic substitution reactions.

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole: Substituents: Vinyl-linked 2,3-dimethylphenyl at C5. Molecular weight: 198.26 g/mol .

Physicochemical Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Feature |

|---|---|---|---|---|

| 1H-Imidazole, 5-methyl-1-pentyl | Pentyl (N1), methyl (C5) | 152.24 | Not reported | Lipophilic alkyl chains |

| 1-Pentyl-5-(hydroxymethyl)imidazole | Pentyl (N1), hydroxymethyl (C5) | 168.23 | Not reported | Enhanced polarity/solubility |

| 5-(2,5-Dimethylphenyl)-1,2-dimethylimidazole | 2,5-Dimethylphenyl (C5), methyl (N1, C2) | 200.29 | Not reported | Aromatic π-π interactions |

| Ethyl 2-(4-fluorophenyl)-1,4-diphenylimidazole-5-carboxylate | 4-Fluorophenyl (C2), phenyl (N1, C4), ester (C5) | 402.43 | 119–120 | Electrophilic ester group |

Key Observations :

- Alkyl substituents (e.g., pentyl, methyl) increase lipophilicity, favoring membrane permeability in drug design .

- Aromatic substituents (e.g., phenyl, tolyl) enhance intermolecular interactions but may reduce solubility .

- Functional groups like esters or hydroxymethyl introduce reactivity or polarity, broadening application scope .

Q & A

Q. What experimental methods are recommended for synthesizing 5-methyl-1-pentyl-1H-imidazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis protocol involves nucleophilic substitution under inert atmospheres. For example, dissolving haloalkanes in dimethylformamide (DMF) with K₂CO₃ and CuI as catalysts, followed by heating at 120°C for 24 hours under argon. Post-reaction purification via column chromatography is critical to isolate the target compound . Optimization may include varying substituents (e.g., nitro or methyl groups) and adjusting reaction times to improve yields, as demonstrated in analogous imidazole syntheses .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize 5-methyl-1-pentyl-1H-imidazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent-specific chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm; pentyl chains at δ 0.8–1.5 ppm). Aromatic protons in imidazole rings typically appear at δ 7.0–7.5 ppm .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2800–3000 cm⁻¹) confirm imidazole backbone integrity .

- HRMS : Exact mass analysis (e.g., C₁₀H₁₅N₂⁺ = 163.1235 Da) validates molecular composition .

Q. What safety protocols are essential for handling 1H-imidazole derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) risks .

- Conduct reactions in fume hoods to avoid respiratory tract irritation (H335) from volatile intermediates .

- Store compounds in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, DFT) predict the biological activity of 5-methyl-1-pentyl-1H-imidazole analogs?

- Methodological Answer :

- QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (steric, electrostatic) with activity. For example, a CoMSIA model trained on 44 imidazole analogs identified bulky substituents at the N1 position as critical for antiepileptic efficacy (pED₅₀ = −log(ED₅₀)) .

- DFT : Optimize geometries at the B3LYP/6-31G* level to calculate electronic properties (e.g., HOMO-LUMO gaps) linked to antioxidant potential .

Q. What challenges arise in resolving crystal structures of 5-methyl-1-pentyl-1H-imidazole derivatives, and how can SHELX/WinGX address them?

- Methodological Answer :

- Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible pentyl chains.

- Solutions : Use SHELXD for phase determination via dual-space recycling and SHELXL for refinement with anisotropic displacement parameters. WinGX provides visualization tools (ORTEP) to analyze hydrogen bonding (e.g., C−H⋯N interactions) and validate packing motifs .

Q. How do contradictory bioactivity results for imidazole derivatives arise, and what statistical approaches resolve them?

- Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., antioxidant activity measured via DPPH vs. ABTS assays) or substituent-dependent metabolic stability .

- Resolution : Apply multivariate ANOVA to isolate confounding variables or use molecular docking (e.g., against peroxiredoxin 1HD2) to validate target-specific interactions .

Q. What role do hydrogen-bonding networks play in stabilizing supramolecular assemblies of 1H-imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.